Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
CAS No.: 1449301-79-4
Cat. No.: VC2736016
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1449301-79-4 |
|---|---|
| Molecular Formula | C14H12FNO3 |
| Molecular Weight | 261.25 g/mol |
| IUPAC Name | ethyl 5-(3-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H12FNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-4-3-5-10(15)6-9/h3-8H,2H2,1H3,(H,16,17) |
| Standard InChI Key | TVOBTUIVCKYNFI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNC=C(C1=O)C2=CC(=CC=C2)F |
| Canonical SMILES | CCOC(=O)C1=CNC=C(C1=O)C2=CC(=CC=C2)F |
Introduction
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a synthetic organic compound with a CAS number of 1261907-11-2. It belongs to the class of dihydropyridines, which are known for their diverse applications in pharmaceuticals and chemical research. This compound is particularly noted for its structural complexity and potential utility in various chemical syntheses.
Potential Applications:
-
Pharmaceutical Development: As an intermediate in synthesizing drugs with potential neuroprotective or cardiovascular effects.
-
Chemical Synthesis: Useful in constructing complex organic molecules due to its reactive sites.
Synthesis and Handling
The synthesis of Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions, including condensation and esterification processes. Handling requires standard laboratory precautions due to its potential reactivity and sensitivity to light and moisture.
Suppliers and Availability
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is available from specialty chemical suppliers like Parchem, which offers a range of dihydropyridine derivatives for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume